molecular formula C18H11BrN6O4 B10937101 6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10937101
M. Wt: 455.2 g/mol
InChI Key: KCJSUIXGCGEBQZ-UHFFFAOYSA-N
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Description

6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Coupling with pyridin-3-yloxyphenyl: This step involves the coupling of the nitro-substituted pyrazolo[1,5-a]pyrimidine with 3-nitro-5-(pyridin-3-yloxy)phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction of the nitro group: Corresponding amines.

    Substitution of the bromine atom: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: Used as a tool compound to study the biological pathways and mechanisms involving pyrazolo[1,5-a]pyrimidine derivatives.

    Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    6-bromo-2-nitro-pyridin-3-ol: A related compound with similar functional groups.

Uniqueness

6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H11BrN6O4

Molecular Weight

455.2 g/mol

IUPAC Name

6-bromo-N-(3-nitro-5-pyridin-3-yloxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H11BrN6O4/c19-11-8-21-17-7-16(23-24(17)10-11)18(26)22-12-4-13(25(27)28)6-15(5-12)29-14-2-1-3-20-9-14/h1-10H,(H,22,26)

InChI Key

KCJSUIXGCGEBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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